molecular formula C12H15NO2 B1603618 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid CAS No. 26368-32-1

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Cat. No. B1603618
CAS RN: 26368-32-1
M. Wt: 205.25 g/mol
InChI Key: QRDRVXBAMXIQMZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, also known by its CAS number 26368-32-1, is a compound with a molecular weight of 205.26 . It is also known by the IUPAC name amino (1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid .


Synthesis Analysis

The synthesis of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be achieved starting from 1,2-dihydronaphthalene. The 1,2-dihydronaphthalene is initially converted into 1-tetralyl bromide with HBr. The bromide is then reacted with diethyl acetamidomalonate. After hydrolytic cleavage, the resulting alpha-amino acid is converted into the Boc-protected form under standard conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods and Intermediate Applications

A significant area of research involving 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid focuses on its synthesis and role as an intermediate in producing bioactive compounds. One study describes a concise synthesis process starting from naphthalene-2,3-diol, highlighting its utility in generating compounds like 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, which are crucial for further chemical transformations (Göksu et al., 2003). Additionally, the stereoselective reduction of acyl-protected aminonaphthyl ketones, forming cis-aminonaphthyl alcohols, demonstrates the compound's versatility in synthesizing enantiomerically pure intermediates for pharmaceutical applications (Men Wei-dong, 2013).

Dopaminergic Drug Synthesis

Another application involves the synthesis of dopaminergic drugs, with a study presenting an alternative synthesis route for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a crucial intermediate in creating dopaminergic agents (Göksu et al., 2006). This underscores the compound's potential in developing treatments for neurological disorders.

Antioxidant and Tumor Inhibitory Activities

Research on novel polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives has revealed promising antioxidant and tumor inhibitory activities. Specific derivatives have shown higher scavenging potency than ascorbic acid and promising potency against liver cancer cells, indicating the compound's relevance in medicinal chemistry and oncology (Hamdy et al., 2013).

Fluorescent Probing in Proteins

The genetic incorporation of a fluorescent amino acid derivative into proteins in yeast for direct probing of local structural changes caused by ligand binding highlights the compound's application in biochemistry and molecular biology. This approach offers a novel tool for studying protein structure, folding, and interactions at a molecular level (Lee et al., 2009).

Enzymatic Resolution in Synthesis

The use of Candida antarctica lipase B for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related analogues showcases the compound's importance in creating enantiomerically pure substances. This enzymatic method provides a high degree of selectivity and efficiency in synthesizing chiral intermediates, beneficial for pharmaceutical synthesis (Li et al., 2011).

Safety And Hazards

The compound is associated with the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRVXBAMXIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624822
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

CAS RN

26368-32-1
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
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2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 6
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2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

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